Thiourea, N-(3-iodophenyl)-N'-phenyl-

Description

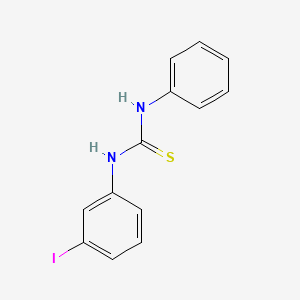

Thiourea derivatives are a class of organosulfur compounds with the general structure R¹NHC(S)NR²R³. These compounds are notable for their diverse biological activities, including antitumor, antimicrobial, and antifungal properties, as well as their ability to coordinate with metal ions . The compound Thiourea, N-(3-iodophenyl)-N'-phenyl- (hereafter referred to as 3-I-PT) features a 3-iodophenyl group and a phenyl substituent on the thiourea backbone. The iodine atom at the meta position introduces steric bulk and electronic effects that distinguish it from other halogenated or substituted analogs.

Properties

CAS No. |

53305-98-9 |

|---|---|

Molecular Formula |

C13H11IN2S |

Molecular Weight |

354.21 g/mol |

IUPAC Name |

1-(3-iodophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C13H11IN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |

InChI Key |

YIGJMIWIKGQIOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Method

The most straightforward and widely employed approach for synthesizing Thiourea, N-(3-iodophenyl)-N'-phenyl- involves the direct condensation of 3-iodoaniline with phenyl isothiocyanate. This method proceeds through a nucleophilic addition mechanism.

Protocol:

- Dissolve 3-iodoaniline (10.2 mmol) in 20 mL dichloromethane in a 100 mL flask

- Cool the reaction mixture to 0°C

- Add phenyl isothiocyanate (10.04 mmol) dropwise with constant stirring

- Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours

- Monitor the progress by thin-layer chromatography (TLC)

- Upon completion, evaporate the volatiles under reduced pressure

- Purify the product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate:petroleum ether)

- Optional: Recrystallize from a suitable solvent system for higher purity

This method typically yields 80-90% of the desired thiourea product.

Carbon Disulfide-Based Method

An alternative approach involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by alkylation and subsequent reaction with a second amine.

Protocol:

- Prepare a mixture of carbon disulfide (0.5 mol), 20% sodium hydroxide (0.5 mol), and water (300 mL)

- Add 3-iodoaniline (0.5 mol) to the mixture while vigorously stirring

- Continue stirring until all carbon disulfide is consumed, forming sodium N-(3-iodophenyl)-dithiocarbamate

- Add an appropriate alkylating agent (0.5 mol) in small portions while stirring

- Heat the mixture for approximately 1 hour, maintaining temperature at 50°C

- Add aniline to the reaction mixture and continue heating

- Allow the reaction to proceed until thiourea formation is complete

- Separate the product by filtration, wash with water, and dry

- Recrystallize from an appropriate solvent system

This method generally provides moderate yields (60-75%) of the desired thiourea derivative.

Acyl Isothiocyanate Method

This method involves the generation of an acyl isothiocyanate intermediate followed by reaction with the appropriate amine.

Protocol:

- Prepare a solution of benzoyl chloride (0.01 mol) in acetone (15 mL)

- Add ammonium thiocyanate (0.01 mol) in acetone (5 mL) to the solution

- Heat the reaction mixture under reflux for 1 hour, then cool to room temperature

- Add a solution of 3-iodoaniline (0.01 mol) in acetone (2 mL) to the mixture

- Heat under reflux for an additional hour

- Cool the reaction mixture and pour into 500 mL water to precipitate the thiourea derivative

- Filter, dry, and purify the product by recrystallization from isopropanol with active carbon

This method typically provides yields of 65-75% and can result in high-purity products after recrystallization.

Mechanochemical Synthesis

Recent advances have introduced solvent-free mechanochemical methods for thiourea synthesis, offering environmentally friendly alternatives to traditional solution-based methods.

Protocol:

- Combine 3-iodoaniline and phenyl isothiocyanate in a ball mill vessel at a 1:1 molar ratio

- Add a small amount of catalyst if necessary

- Subject the mixture to ball milling for 30-60 minutes

- Collect the product and purify by washing with appropriate solvents or recrystallization

This method offers several advantages including reduced solvent use, faster reaction times, and often higher yields of 85-95%.

Green Synthesis Method

An environmentally friendly approach involves using water as a solvent for the reaction between phenoxysulfonyl chloride or substituted phenoxysulfonyl chloride and primary amines.

Protocol:

- Combine phenoxysulfonyl chloride or substituted phenoxysulfonyl chloride with 3-iodoaniline and aniline

- Add water to the reaction mixture

- Heat the reaction to 65-100°C for 1-30 hours

- After completion, cool and allow to settle

- Filter the mixture and wash the filter cake with 10% hydrochloric acid followed by water

- Dry to obtain the pure thiourea derivative

This method offers yields of 80-92% with high purity and is notable for its environmental friendliness.

Comparison of Preparation Methods

The following table presents a comparative analysis of the various methods for preparing Thiourea, N-(3-iodophenyl)-N'-phenyl-:

| Method | Typical Yield (%) | Reaction Time | Solvent Requirements | Purification Complexity | Environmental Impact | Scale-up Potential |

|---|---|---|---|---|---|---|

| Direct Condensation | 80-90 | 4-6 hours | Moderate | Medium | Moderate | High |

| Carbon Disulfide-Based | 60-75 | 6-8 hours | High | High | High | Medium |

| Acyl Isothiocyanate | 65-75 | 2-3 hours | Moderate | Medium | Moderate | Medium |

| Mechanochemical | 85-95 | 0.5-1 hour | Low/None | Low | Low | Low |

| Green Synthesis | 80-92 | 1-30 hours | Low (water) | Low | Low | High |

Purification Techniques

The purification of Thiourea, N-(3-iodophenyl)-N'-phenyl- is crucial for obtaining a high-purity product suitable for further applications. Several techniques are commonly employed:

Recrystallization

Recrystallization from appropriate solvent systems is the most commonly used method for purifying thiourea derivatives. For Thiourea, N-(3-iodophenyl)-N'-phenyl-, the following solvent systems have proven effective:

- Isopropanol/water (4:1 ratio)

- DMF/ethyl acetate (1:1 ratio)

- Ethanol/water mixtures

Column Chromatography

Silica gel column chromatography using solvent systems such as:

- Ethyl acetate:petroleum ether (10:90 to 30:70)

- Dichloromethane:methanol (95:5)

Washing Procedures

Sequential washing with:

- 10% hydrochloric acid solution

- Water

- Cold ethanol or isopropanol

Characterization Techniques

The structural confirmation of synthesized Thiourea, N-(3-iodophenyl)-N'-phenyl- typically employs the following analytical techniques:

Spectroscopic Analysis

- ¹H NMR Spectroscopy : To confirm the presence and environment of protons in the structure

- ¹³C NMR Spectroscopy : To verify the carbon framework and functional groups

- FTIR Spectroscopy : To identify characteristic functional group absorptions, particularly the C=S stretching of the thiourea moiety

- Mass Spectrometry : To confirm the molecular weight and fragmentation pattern

Physical Property Analysis

- Melting Point Determination : To assess purity and identity

- Elemental Analysis : To confirm the elemental composition matches the theoretical values

Applications of Thiourea, N-(3-iodophenyl)-N'-phenyl-

Thiourea, N-(3-iodophenyl)-N'-phenyl- has several potential applications based on its structural features and chemical properties:

Medicinal Chemistry

- Antimicrobial Agent : The compound has demonstrated potential antibacterial and antifungal properties

- Drug Development : Serves as an intermediate in the synthesis of pharmaceutically active compounds

Organic Synthesis

- Building Block : Acts as a valuable intermediate in the synthesis of heterocyclic compounds

- Catalyst Precursor : Can be transformed into catalytically active species for organic transformations

Material Science

- Coordination Chemistry : Forms complexes with various metals for potential applications in materials science

- Supramolecular Chemistry : Participates in hydrogen bonding networks for the design of functional materials

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-iodophenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to corresponding amines.

Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(3-iodophenyl)-N'-phenyl- is a chemical compound featuring an iodophenyl and a phenyl group attached to a thiourea moiety, which gives it unique chemical and biological properties. Its IUPAC name is 1-ethyl-3-(3-iodophenyl)thiourea. This compound has potential applications in medicinal chemistry and organic synthesis.

Applications

Thiourea, N-(3-iodophenyl)-N'-phenyl- has several applications:

- Organic Synthesis It serves as an intermediate in synthesizing various organic compounds. The presence of the iodine atom enhances its reactivity and influences its interaction with metal ions or other nucleophiles.

- Biological Activities Research indicates that thiourea derivatives exhibit a range of biological activities, interacting with biological molecules such as enzymes or receptors to modulate their activity. Thiourea derivatives have been studied for their potential antioxidant properties, particularly their ability to scavenge reactive oxygen species such as hydrogen peroxide and superoxide radicals. Additionally, thioureas have shown potential in medicinal chemistry, where they are explored for their roles in drug development due to their interactions with biological targets.

- Water purification Studies have shown that thiourea derivatives can be used as catalysts for photo-degradation of contaminants in aqueous solutions .

Comparison with Related Compounds

Thiourea, N-(3-iodophenyl)-N'-phenyl- has unique characteristics compared to related compounds:

| Compound Name | Structure | Characteristics | Unique Features |

|---|---|---|---|

| Thiourea | Simple structure without substituents | Basic thiourea framework | Lacks aromatic substitution |

| N-Ethylthiourea | Contains an ethyl group | Lacks aromatic substitution | |

| N-Phenylthiourea | Contains a phenyl group | No halogen substituent | |

| Thiourea, N-(2-bromophenyl)-N'-phenyl | Bromine instead of iodine | Different reactivity due to bromine's properties | |

| Thiourea, N-(3-iodophenyl)-N'-phenyl | Iodophenyl and phenyl groups attached | Presence of the iodophenyl group imparts distinct chemical reactivity and biological properties | This unique combination enhances its utility in specific synthetic pathways and biological applications compared to simpler thioureas. |

Mechanism of Action

The mechanism by which Thiourea, N-(3-iodophenyl)-N’-phenyl- exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Halogenated Derivatives

- N-(4-Chloro-2-nitrophenyl)-N'-methylbenzoylthiourea : Exhibits antibacterial and antifungal activity, attributed to the electron-withdrawing nitro and chloro groups enhancing electrophilicity and membrane permeability .

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : Demonstrates intramolecular N–H···O hydrogen bonding, which stabilizes its thione form and influences reactivity .

- However, iodine’s lower electronegativity relative to chlorine could reduce electron-withdrawing effects .

Electron-Donating and Bulky Substituents

- N-Phenyl-N'-ethoxycarbonyl-thiourea : The ethoxycarbonyl group increases solubility in polar solvents and enables coordination with transition metals (e.g., Cu(I), Zn(II)), suggesting applications in catalysis or metallodrugs .

- N-(3-Trifluoromethylphenyl)thiourea Derivatives : Trifluoromethyl groups enhance lipophilicity and metabolic stability, contributing to potent antimicrobial and anticancer activities .

Antitumor Potential

N-Substituted thioureas, such as N-(3-trifluoromethylbenzoyl)-N'-aryl thiourea, show IC₅₀ values in the low micromolar range against cancer cell lines, with mechanisms involving apoptosis induction and kinase inhibition .

Antimicrobial Activity

Thioureas with halogenated aryl groups (e.g., 4-chloro, 3-iodo) exhibit broad-spectrum activity against pathogens like Staphylococcus aureus and Candida spp. . The 3-iodophenyl group in 3-I-PT may enhance membrane penetration due to its hydrophobicity, though this requires experimental validation.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N-(3-iodophenyl)-N'-phenylthiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 3-iodophenyl isocyanate with phenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts . Optimization includes:

- Temperature control : Maintaining 80–100°C for efficient reaction kinetics.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution at the thiourea core.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing N-(3-iodophenyl)-N'-phenylthiourea, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and NH signals (δ 9.5–10.2 ppm, broad) confirm substitution patterns .

- ¹³C NMR : Thiourea carbonyl (C=S) appears at δ 175–180 ppm .

- IR : Strong C=S stretch near 1250–1300 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with iodine isotopes (e.g., 127I) aiding identification .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic properties and reactivity of N-(3-iodophenyl)-N'-phenylthiourea in coordination chemistry applications?

- Methodological Answer : The iodine atom’s electron-withdrawing effect increases electrophilicity at the thiourea sulfur, enhancing metal coordination (e.g., Cu(I), Ag(I)) .

- Computational Studies : Density Functional Theory (DFT) reveals iodine’s contribution to LUMO localization, favoring charge-transfer interactions .

- Experimental Validation : X-ray crystallography of metal complexes (e.g., [Cu(N-(3-iodophenyl)thiourea)₂Cl]) shows shortened M–S bonds (≤2.3 Å), confirming strong σ-donation .

Q. What methodological approaches are recommended for analyzing enzyme inhibition mechanisms involving N-(3-iodophenyl)-N'-phenylthiourea?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten kinetics with fluorogenic substrates to measure inhibition constants (Ki). Competitive inhibition is common due to thiourea’s mimicry of enzyme transition states .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., tyrosine kinases), with iodine enhancing hydrophobic interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic) vs. enthalpy-driven (e.g., H-bonding) interactions .

Q. How can researchers resolve contradictions in reported biological activities of N-(3-iodophenyl)-N'-phenylthiourea derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in cancer cell lines vs. bacterial models) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .

Key Considerations for Experimental Design

- Theoretical Framework : Align synthesis and bioactivity studies with coordination chemistry or enzyme inhibition theories .

- Reproducibility : Document solvent purity (±99.9%), reaction atmospheres (N₂/Ar), and spectrometer calibration .

- Ethical Compliance : Adhere to institutional guidelines for handling iodine-containing waste and metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.